

GSK3368715: A Comparative Guide to its Effects on Wnt and EGFR Signaling Pathways

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Compound of Interest		
Compound Name:	GSK3368715 hydrochloride	
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Introduction

GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This guide provides a comprehensive comparison of GSK3368715's effects on the critical Wnt and Epidermal Growth Factor Receptor (EGFR) signaling pathways, alongside alternative therapeutic agents that modulate these pathways. The information is supported by experimental data, detailed protocols, and visual pathway diagrams to aid in research and development.

Mechanism of Action of GSK3368715

GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex of Type I PRMTs.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby modulating the activity of key signaling pathways, including Wnt and EGFR, which are frequently dysregulated in cancer.[1][2]

Comparative Analysis of Inhibitory Activity GSK3368715 Inhibitory Profile



The inhibitory activity of GSK3368715 against a panel of PRMTs has been quantified through various biochemical assays.

Target PRMT	IC50 (nM)	Apparent Ki (nM)
PRMT1	3.1[1]	1.5[1]
PRMT3	48[1]	N/A
PRMT4 (CARM1)	1148[1]	N/A
PRMT6	5.7[1]	N/A
PRMT8	1.7[1]	81[1]

Wnt Signaling Pathway Inhibitors: A Comparison

GSK3368715 modulates the Wnt pathway by inhibiting PRMT1, which is known to be involved in the activation of the canonical Wnt pathway.[2] Below is a comparison with other known Wnt pathway inhibitors that target different components of the cascade.



Inhibitor	Target	Mechanism of Action	Reported IC50/EC50
GSK3368715	Type I PRMTs (PRMT1)	Reduces PRMT1- mediated activation of the Wnt pathway.[2]	N/A for Wnt pathway
LGK974	Porcupine (PORCN)	Inhibits Wnt ligand secretion.[3][4][5]	0.4 nM (Wnt signaling) [5]
XAV939	Tankyrase 1/2	Stabilizes Axin, promoting β-catenin degradation.[6][7][8]	11 nM (TNKS1), 4 nM (TNKS2)[6]
PNU-74654	β-catenin/TCF4 Interaction	Disrupts the interaction between β-catenin and TCF4.	KD50 = 450 nM
NSC668036	Dishevelled (Dvl) PDZ domain	Binds to the PDZ domain of DvI, inhibiting Wnt signaling.	N/A

EGFR Signaling Pathway Inhibitors: A Comparison

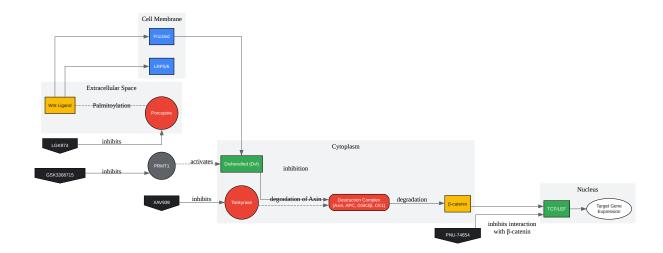
PRMT1 can regulate the EGFR signaling pathway, and its inhibition by GSK3368715 can affect downstream signaling.[2] Here, we compare GSK3368715's indirect effect with direct EGFR inhibitors.



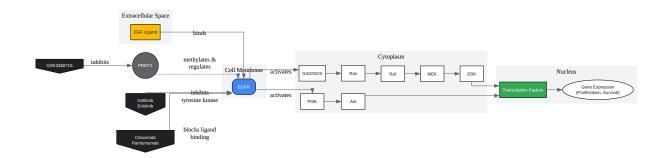
Inhibitor	Target	Mechanism of Action	Reported IC50
GSK3368715	Type I PRMTs (PRMT1)	Indirectly modulates EGFR signaling.[2]	N/A for EGFR pathway
Gefitinib	EGFR Tyrosine Kinase	Competitively inhibits the ATP binding site of the EGFR tyrosine kinase.[9]	37 nM (EGFR Tyr1173/992)[9]
Erlotinib	EGFR Tyrosine Kinase	Reversibly inhibits the EGFR tyrosine kinase. [10]	2 nM (in vitro enzyme assay)[10]
Cetuximab	EGFR Extracellular Domain	Monoclonal antibody that blocks ligand binding to EGFR.[11]	0.25 nmol/L (H292 cells)[12]
Panitumumab	EGFR Extracellular Domain	Fully human monoclonal antibody that binds to the extracellular domain of EGFR.	N/A

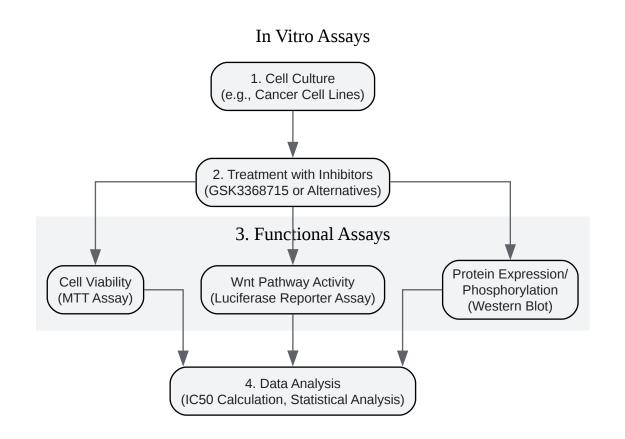
Signaling Pathway Diagrams













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